molecular formula C16H21N3O4 B11137761 N-(2-methoxybenzyl)-4-oxo-4-(3-oxopiperazino)butanamide

N-(2-methoxybenzyl)-4-oxo-4-(3-oxopiperazino)butanamide

Cat. No.: B11137761
M. Wt: 319.36 g/mol
InChI Key: URVCXKBGDMIKCQ-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-4-oxo-4-(3-oxopiperazino)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxybenzyl group, a piperazine ring, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-4-oxo-4-(3-oxopiperazino)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Methoxybenzyl Intermediate: This step involves the reaction of 2-methoxybenzyl chloride with a suitable nucleophile to form the methoxybenzyl intermediate.

    Formation of the Piperazine Intermediate: The piperazine ring is introduced through a nucleophilic substitution reaction involving a suitable piperazine derivative.

    Coupling of Intermediates: The final step involves the coupling of the methoxybenzyl intermediate with the piperazine intermediate under appropriate reaction conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-4-oxo-4-(3-oxopiperazino)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols.

Scientific Research Applications

N-(2-methoxybenzyl)-4-oxo-4-(3-oxopiperazino)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4-oxo-4-(3-oxopiperazino)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxybenzyl)-4-oxo-4-(3-oxopiperazino)butanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-oxo-4-(3-oxopiperazin-1-yl)butanamide

InChI

InChI=1S/C16H21N3O4/c1-23-13-5-3-2-4-12(13)10-18-14(20)6-7-16(22)19-9-8-17-15(21)11-19/h2-5H,6-11H2,1H3,(H,17,21)(H,18,20)

InChI Key

URVCXKBGDMIKCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCC(=O)N2CCNC(=O)C2

Origin of Product

United States

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